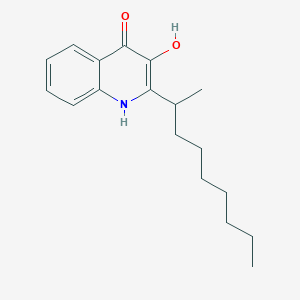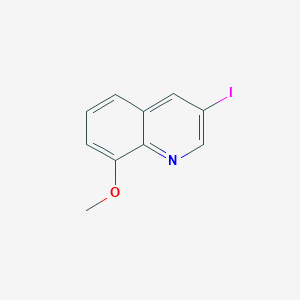
3-Iodo-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed:
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Coupling Reactions: Biaryl or heteroaryl-quinoline derivatives.
Applications De Recherche Scientifique
3-Iodo-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-8-methoxyquinoline depends on its specific application:
Anticancer Activity: It may inhibit cellular proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Fluorescent Probes: The compound can bind to specific biomolecules, altering its fluorescence properties and allowing for imaging of biological processes.
Comparaison Avec Des Composés Similaires
8-Methoxyquinoline: Lacks the iodine substituent, resulting in different reactivity and applications.
3-Iodoquinoline:
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential as a multifunctional compound make it a valuable target for research and development .
Propriétés
Formule moléculaire |
C10H8INO |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
3-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 |
Clé InChI |
ONWGBISCAOIVKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CC(=CN=C21)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


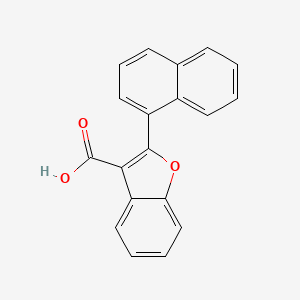
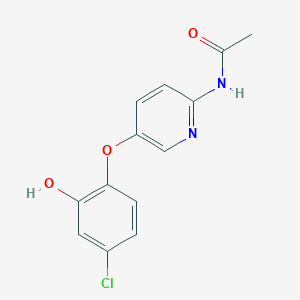

![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)
![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

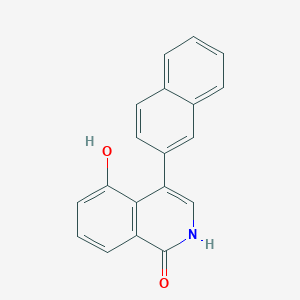



![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
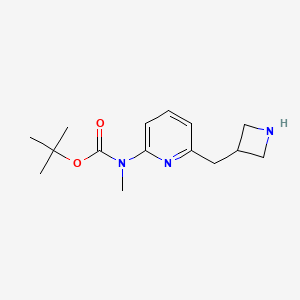
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)
